molecular formula C16H13ClN2O2 B259023 4,5-dianilino-3-chloro-2(5H)-furanone

4,5-dianilino-3-chloro-2(5H)-furanone

Cat. No. B259023
M. Wt: 300.74 g/mol
InChI Key: QJMYJHRBDWKDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dianilino-3-chloro-2(5H)-furanone, also known as DCB, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

4,5-dianilino-3-chloro-2(5H)-furanone inhibits quorum sensing by binding to the LuxR-type transcriptional regulator protein, which is responsible for the production of virulence factors. By binding to this protein, 4,5-dianilino-3-chloro-2(5H)-furanone prevents it from binding to its target DNA, thereby inhibiting the production of virulence factors.
Biochemical and Physiological Effects:
4,5-dianilino-3-chloro-2(5H)-furanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of virulence factors in various bacteria, making it a potential therapeutic agent for bacterial infections. 4,5-dianilino-3-chloro-2(5H)-furanone has also been shown to inhibit biofilm formation, which is a major contributor to bacterial persistence and antibiotic resistance.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4,5-dianilino-3-chloro-2(5H)-furanone in lab experiments is its potency as an inhibitor of quorum sensing. It has been shown to be effective at low concentrations, making it a cost-effective tool for studying quorum sensing in bacteria. However, one of the limitations of using 4,5-dianilino-3-chloro-2(5H)-furanone is its potential toxicity to mammalian cells. Care should be taken when handling 4,5-dianilino-3-chloro-2(5H)-furanone to avoid exposure to skin and eyes.

Future Directions

There are several future directions for the use of 4,5-dianilino-3-chloro-2(5H)-furanone in scientific research. One of the areas of interest is the development of 4,5-dianilino-3-chloro-2(5H)-furanone analogs with improved potency and selectivity for quorum sensing inhibition. Another area of interest is the use of 4,5-dianilino-3-chloro-2(5H)-furanone in combination with other antibiotics to enhance their efficacy against bacterial infections. Additionally, 4,5-dianilino-3-chloro-2(5H)-furanone could be used as a tool to study the role of quorum sensing in bacterial pathogenesis and host-microbe interactions.
Conclusion:
In conclusion, 4,5-dianilino-3-chloro-2(5H)-furanone, or 4,5-dianilino-3-chloro-2(5H)-furanone, is a synthetic compound that has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of quorum sensing, a process by which bacteria communicate with each other. 4,5-dianilino-3-chloro-2(5H)-furanone has been shown to have a wide range of biochemical and physiological effects and has potential as a therapeutic agent for bacterial infections. Further research is needed to fully understand the potential of 4,5-dianilino-3-chloro-2(5H)-furanone in scientific research and clinical applications.

Synthesis Methods

4,5-dianilino-3-chloro-2(5H)-furanone can be synthesized using various methods, but the most common method is the reaction of 4,5-diaminofuran-2(5H)-one with 3-chloro-2-nitrobenzenesulfonic acid. The reaction is carried out in the presence of a catalyst such as sodium acetate and acetic acid. The product obtained is then purified using column chromatography or recrystallization.

Scientific Research Applications

4,5-dianilino-3-chloro-2(5H)-furanone has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of quorum sensing, a process by which bacteria communicate with each other. 4,5-dianilino-3-chloro-2(5H)-furanone has been shown to inhibit the production of virulence factors in various bacteria, making it a potential therapeutic agent for bacterial infections. 4,5-dianilino-3-chloro-2(5H)-furanone has also been used as a tool to study the role of quorum sensing in bacterial biofilm formation.

properties

Product Name

4,5-dianilino-3-chloro-2(5H)-furanone

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2,3-dianilino-4-chloro-2H-furan-5-one

InChI

InChI=1S/C16H13ClN2O2/c17-13-14(18-11-7-3-1-4-8-11)15(21-16(13)20)19-12-9-5-2-6-10-12/h1-10,15,18-19H

InChI Key

QJMYJHRBDWKDEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)NC3=CC=CC=C3

Origin of Product

United States

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